molecular formula C8H17NO B8742732 Butanamide, N-(1-methylpropyl)- CAS No. 62124-64-5

Butanamide, N-(1-methylpropyl)-

Cat. No.: B8742732
CAS No.: 62124-64-5
M. Wt: 143.23 g/mol
InChI Key: ZAEOVFHUCSMHKX-UHFFFAOYSA-N
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Description

Butanamide, N-(1-methylpropyl)- (CAS 62124-64-5) is a branched aliphatic amide with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features a butanamide backbone substituted with a 1-methylpropyl group (sec-butyl) on the nitrogen atom.

Properties

CAS No.

62124-64-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-butan-2-ylbutanamide

InChI

InChI=1S/C8H17NO/c1-4-6-8(10)9-7(3)5-2/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

ZAEOVFHUCSMHKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

N-Isopropylbutanamide (Butanamide, N-(1-methylethyl)-)

  • CAS No.: 122348-67-8
  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Structural Difference : The substituent is an isopropyl group (1-methylethyl) instead of 1-methylpropyl.
  • For example, N,O-bidentate directing groups in similar compounds (e.g., ) show that substituent size affects coordination efficiency . Lower molecular weight may result in higher volatility compared to the 1-methylpropyl analog.

6-Methyl-2-Piperidinone

  • CAS No.: 4775-98-8
  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Structural Difference : A cyclic amide (lactam) with a methyl group at the 6-position.
  • Key Comparison: Cyclic structure enhances rigidity, affecting solubility and thermal stability. Lactams like 6-methyl-2-piperidinone are often used as intermediates in pharmaceutical synthesis, whereas acyclic amides like Butanamide, N-(1-methylpropyl)- may serve as flexible building blocks .

Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1)

  • CAS No.: 1236272-31-3
  • Molecular Formula : C₉H₂₀ClN₂O
  • Molecular Weight : 204.72 g/mol
  • Structural Difference: Introduction of an amino group at the 2-position and a methyl group at the 3-position.
  • Key Comparison: The amino group increases polarity, enhancing water solubility. This modification is common in bioactive compounds, such as cardiovascular agents like Acebutolol () . The hydrochloride salt form improves stability for pharmaceutical applications.

2-Butanamine, N-(1-methylpropyl)-

  • CAS No.: 626-23-3
  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.24 g/mol
  • Structural Difference : An amine (NH) instead of an amide (CONH).
  • Key Comparison :
    • Amines are precursors to amides via acylation. For instance, describes benzamide synthesis from amines and acyl chlorides .
    • Amines generally exhibit higher basicity and lower stability compared to amides.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Butanamide, N-(1-methylpropyl)- and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Butanamide, N-(1-methylpropyl)- 62124-64-5 C₈H₁₇NO 143.23 Aliphatic amide Polymer additives, bio-oils
N-Isopropylbutanamide 122348-67-8 C₇H₁₅NO 129.20 Branched amide Catalysis, agrochemicals
6-Methyl-2-piperidinone 4775-98-8 C₆H₁₁NO 113.16 Cyclic amide (lactam) Pharmaceutical intermediates
2-Butanamine, N-(1-methylpropyl)- 626-23-3 C₈H₁₉N 129.24 Secondary amine Surfactants, corrosion inhibitors

Reactivity and Stability

  • Butanamide, N-(1-methylpropyl)- : The sec-butyl group provides moderate steric hindrance, balancing reactivity in substitution reactions. Its acyclic structure allows conformational flexibility, which is advantageous in polymer applications () .

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